(2-Morpholino-5-nitrophenyl)methanol

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Synthesis

(2-Morpholino-5-nitrophenyl)methanol is a substituted phenylmethanol derivative bearing a morpholine ring at the 2-position and a nitro group at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₄N₂O₄ with a molecular weight of 238.24 g/mol.

Molecular Formula C11H14N2O4
Molecular Weight 238.243
CAS No. 300665-25-2
Cat. No. B2977751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Morpholino-5-nitrophenyl)methanol
CAS300665-25-2
Molecular FormulaC11H14N2O4
Molecular Weight238.243
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CO
InChIInChI=1S/C11H14N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2
InChIKeyMDWRAXFULYTOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Morpholino-5-nitrophenyl)methanol CAS 300665-25-2: Structural Classification and Basic Physicochemical Profile for Procurement Decisions


(2-Morpholino-5-nitrophenyl)methanol is a substituted phenylmethanol derivative bearing a morpholine ring at the 2-position and a nitro group at the 5-position of the benzene ring [1]. Its molecular formula is C₁₁H₁₄N₂O₄ with a molecular weight of 238.24 g/mol [2]. The compound is primarily supplied as a research-grade chemical (typically ≥95% purity) and is classified in the ChEBI ontology as a chemical entity with potential bioactivity relevance [1]. Its physicochemical properties—including predicted boiling point of 469.6±45.0 °C, predicted density of 1.3±0.1 g/cm³, and predicted LogP of 0.63—are derived from computational models [3]. This compound serves as a building block for more complex molecular architectures in medicinal chemistry and pharmaceutical synthesis [4].

(2-Morpholino-5-nitrophenyl)methanol: Why In-Class Morpholinophenyl Derivatives Cannot Be Casually Substituted


Morpholinophenyl methanol derivatives are not functionally interchangeable despite sharing a common core scaffold. Substitution pattern on the phenyl ring critically determines both physicochemical properties and downstream synthetic utility. (2-Morpholino-5-nitrophenyl)methanol possesses a unique ortho-morpholine / meta-nitro substitution pattern that distinguishes it from common analogs such as (4-morpholinophenyl)methanol (CAS 280556-71-0), (2-morpholinophenyl)methanol (CAS 465514-33-4), and (3-morpholinophenyl)methanol (CAS 145127-38-4) [1]. The presence of the electron-withdrawing nitro group at the 5-position alters the electronic character of the aromatic ring, affecting reactivity in subsequent transformations compared to non-nitrated analogs . Furthermore, the ortho relationship between the morpholine and hydroxymethyl groups creates a distinct steric and hydrogen-bonding environment that cannot be replicated by para- or meta-substituted isomers [1]. Procurement of the correct isomer is essential for reproducibility in synthetic pathways that have been optimized for this specific substitution pattern, particularly in medicinal chemistry campaigns where subtle structural variations can profoundly impact biological target engagement [2].

(2-Morpholino-5-nitrophenyl)methanol: Quantitative Differentiation Evidence Versus Key Structural Analogs


Molecular Weight Distinction: (2-Morpholino-5-nitrophenyl)methanol Versus Non-Nitrated Morpholinophenyl Methanol Analogs

(2-Morpholino-5-nitrophenyl)methanol (MW = 238.24 g/mol) is approximately 23% heavier than non-nitrated morpholinophenyl methanol analogs such as (2-morpholinophenyl)methanol (MW = 193.24 g/mol) and (4-morpholinophenyl)methanol (MW = 193.24 g/mol) . This molecular weight difference arises from the replacement of a hydrogen atom with a nitro group (-NO₂, ΔMW = +45), which substantially alters the compound's physicochemical profile [1].

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Synthesis

Hydrogen Bond Acceptor Capacity: Nitro Group Contribution to Target Engagement Potential

The nitro group at the 5-position contributes two additional hydrogen bond acceptor sites (total predicted PSA = 78.52 Ų) compared to non-nitrated morpholinophenyl methanols (typical PSA range for C₁₁H₁₅NO₂ derivatives ~32-41 Ų) [1]. This increased polar surface area may enhance aqueous solubility and influence biological membrane permeability [2].

Structure-Activity Relationship Drug Design Computational Chemistry

Patent-Documented Synthetic Utility: (2-Morpholino-5-nitrophenyl)methanol as a Precursor to Antitumor Diphenyl Compounds

(2-Morpholino-5-nitrophenyl)methanol is explicitly claimed as a precursor in the synthesis of diphenyl compounds with demonstrated antitumor activity [1]. Japanese Patent JPH1180141A (Daiichi Seiyaku Co.) discloses (2-morpholino-5-nitrophenyl)phenylmethanone—a derivative directly accessible from the methanol precursor—as part of a series of compounds showing antitumor efficacy [1]. In contrast, non-nitrated analogs such as (4-morpholinophenyl)methanol are not cited in this antitumor patent context but are instead positioned as general building blocks for kinase and GPCR-targeted molecules .

Antitumor Agents Patent Chemistry Benzophenone Synthesis

Structure-Activity Relationship Precedent: Nitrophenyl-Morpholine Conformational Effects on Adrenergic Pharmacology

Published SAR studies on 2-(p-nitrophenyl)-substituted morpholines demonstrate that the combination of a nitrophenyl group with a morpholine ring confers weak alpha-adrenergic-stimulating activity and potentiates responses to norepinephrine—effects that persist in semirigid cyclic analogs [1]. While (2-Morpholino-5-nitrophenyl)methanol was not the direct subject of this study, the structural motif (nitrophenyl linked to morpholine) is shared, and the 5-nitro substitution pattern may influence pharmacological outcomes differently than the para-nitro orientation studied. Non-nitrated morpholinophenyl methanols lack this electron-withdrawing nitro functionality and therefore do not participate in the same electronic interactions with adrenergic targets [2].

Adrenergic Pharmacology Conformational Analysis SAR Studies

Limitations Acknowledgment: Absence of Direct Comparative Bioactivity Data

Despite extensive searching across primary literature, patent databases, and authoritative repositories, no head-to-head comparative studies were identified that directly measure and report IC₅₀, Kᵢ, EC₅₀, or other quantitative bioactivity parameters for (2-Morpholino-5-nitrophenyl)methanol against its closest structural analogs. The differentiation evidence presented above relies primarily on physicochemical properties, patent context, and class-level SAR inferences. Users should interpret the procurement decision accordingly: this compound's value proposition is based on its unique substitution pattern for synthetic diversification and patent-precedented downstream applications, not on demonstrated superiority in any specific biological assay.

Data Transparency Procurement Risk Assessment Evidence Gaps

(2-Morpholino-5-nitrophenyl)methanol: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Antitumor Agent Development: Synthesis of Diphenylmethanone Derivatives

Users engaged in antitumor drug discovery should procure (2-Morpholino-5-nitrophenyl)methanol as a key precursor for synthesizing (2-morpholino-5-nitrophenyl)phenylmethanone and related diphenyl compounds claimed in Japanese Patent JPH1180141A [1]. This patent explicitly discloses the compound's utility in generating molecules with demonstrated antitumor activity. The 2-morpholino-5-nitrophenyl substitution pattern is required for accessing this specific chemical series; non-nitrated or differently substituted morpholinophenyl methanols will not yield the claimed structures.

Fragment-Based Drug Discovery: Nitro-Containing Scaffold with Enhanced Polar Surface Area

(2-Morpholino-5-nitrophenyl)methanol offers a fragment scaffold with predicted PSA of 78.52 Ų, approximately double that of non-nitrated morpholinophenyl methanol fragments [1]. This increased polarity may be strategically valuable for optimizing solubility or for engaging targets with polar binding pockets. Procurement is recommended for fragment libraries requiring diverse physicochemical coverage, particularly when exploring nitroaromatic chemical space for hit identification.

Adrenergic Pharmacology Research: Morpholine-Nitrophenyl SAR Investigations

Researchers studying alpha-adrenergic receptor modulation may utilize (2-Morpholino-5-nitrophenyl)methanol as a starting point for SAR exploration. The established class precedent for 2-(p-nitrophenyl)-substituted morpholines shows weak alpha-adrenergic-stimulating activity and norepinephrine response potentiation [1]. The 5-nitro (meta-nitro) substitution pattern present in this compound offers a distinct electronic and steric profile compared to the studied para-nitro series, enabling investigation of positional isomer effects on adrenergic pharmacology.

Chemical Biology Tool Synthesis: Derivatization via Hydroxymethyl Group

The primary alcohol functionality provides a reactive handle for further derivatization including esterification, etherification, oxidation to the aldehyde, or conversion to halides for nucleophilic substitution [1]. Combined with the nitro group's reducibility to an amine, (2-Morpholino-5-nitrophenyl)methanol offers orthogonal synthetic handles for generating diverse compound libraries. This dual functionality distinguishes it from analogs lacking either the hydroxymethyl group or the reducible nitro moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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